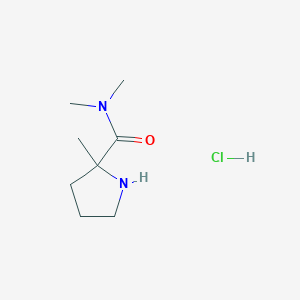

N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride

Descripción general

Descripción

N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride is a versatile chemical compound used in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride typically involves the condensation of amines with aldehydes or ketones, followed by the reduction of the imine group. . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Reactivity at the Amide Group

The carboxamide moiety is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding the corresponding carboxylic acid and dimethylamine hydrochloride .

-

Basic Hydrolysis : Deprotonation of the amide nitrogen under strong basic conditions (e.g., NaOH) can lead to cleavage, forming a carboxylate salt and trimethylamine .

Table 1 : Hydrolysis Conditions for Pyrrolidine Carboxamides

| Condition | Products | Byproducts | Reference |

|---|---|---|---|

| HCl (aqueous) | Pyrrolidine-2-carboxylic acid + Me₂NH·HCl | None | |

| NaOH (aqueous) | Sodium pyrrolidine-2-carboxylate + Me₃N | NaCl |

Reactivity at the Pyrrolidine Ring

The saturated pyrrolidine ring undergoes characteristic reactions:

-

N-Alkylation/Acylation : The tertiary amine can undergo quaternization with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Ring-Opening Reactions : Strong nucleophiles (e.g., Grignard reagents) may attack the electrophilic α-carbon adjacent to the amide, leading to ring opening .

-

Catalytic Hydrogenation : While the ring is already saturated, substituents (e.g., halides) can be reduced under H₂/Pd-C conditions .

Stereochemical Considerations

The stereochemistry at the 2-position influences reactivity. For example:

-

Enzymatic Resolution : Transaminases selectively modify enantiomers of chiral pyrrolidines, enabling enantio-complementary synthesis .

-

Asymmetric Catalysis : Chiral Co- or Ni-based catalysts enable regioselective alkylation of pyrrolidines .

Stability and Degradation

Aplicaciones Científicas De Investigación

Chemistry

N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with distinct properties.

Biology

Research has indicated that this compound may exhibit biological activity , particularly as an inhibitor of specific enzymes involved in metabolic pathways. Notably, studies have shown its potential as an inhibitor of enoyl-acyl carrier protein reductase (InhA), which is crucial for fatty acid biosynthesis in bacteria.

Medicine

The compound is under investigation for its therapeutic applications , particularly in treating bacterial infections due to its enzyme inhibition properties. Its role as a precursor in drug development is also being explored.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, showcasing its versatility beyond laboratory settings.

The following table summarizes key findings regarding the biological activity of this compound:

| Activity Type | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antiparasitic Activity | Plasmodium falciparum | 0.199 | Significant inhibition indicates potential as an antimalarial agent. |

| Enzyme Inhibition | InhA (enoyl-ACP reductase) | 0.12 | Disrupts fatty acid synthesis pathways in bacteria. |

| Cytotoxicity | HEK293T human cell lines | >100 | Favorable selectivity index suggests safety for therapeutic use. |

Antiparasitic Activity

A study demonstrated that this compound exhibits significant inhibition of Plasmodium falciparum, suggesting its potential development as an effective antimalarial agent.

Enzyme Inhibition

Research focusing on its role as an inhibitor of InhA revealed that this compound effectively inhibits bacterial growth by disrupting essential fatty acid synthesis pathways.

Selectivity and Toxicity

In cytotoxicity assays conducted on human cell lines (HEK293T), the compound showed a selectivity index greater than 100 when tested against P. falciparum, indicating a favorable safety profile for potential therapeutic applications.

Mecanismo De Acción

The mechanism by which N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trimethyl substitution pattern enhances its stability and reactivity compared to other similar compounds, making it a valuable tool in various research and industrial applications.

Actividad Biológica

N,N,2-trimethylpyrrolidine-2-carboxamide hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C₇H₁₄ClN₂O

- Molecular Weight : 162.65 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that pyrrolidine derivatives can act as inhibitors for key enzymes involved in metabolic pathways, particularly those related to antimicrobial resistance.

Case Study: Inhibition of Enoyl-ACP Reductase

A significant study highlighted the role of pyrrolidine carboxamides as inhibitors of InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The compound demonstrated a substantial increase in potency through structural optimization, achieving over 160-fold improvement compared to initial derivatives .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Pharmacodynamics and Pharmacokinetics

Pharmacodynamic studies indicate that this compound may exhibit selective inhibition with minimal off-target effects. Its pharmacokinetic profile suggests reasonable absorption and distribution characteristics suitable for therapeutic applications.

Key Findings:

- Absorption : Rapidly absorbed with peak plasma concentrations achieved within hours.

- Metabolism : Primarily metabolized in the liver; potential for drug-drug interactions due to hepatic enzyme involvement.

- Excretion : Predominantly excreted as metabolites, with less than 5% remaining unchanged in urine .

Therapeutic Applications

The compound's unique biological activity positions it as a candidate for several therapeutic applications:

- Antituberculosis Agent : Due to its ability to inhibit key enzymes in Mycobacterium tuberculosis, it shows promise as a novel treatment option.

- Cancer Therapy : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent.

- Metabolic Disorders : Its modulation of fatty acid metabolism could provide insights into treating metabolic syndromes.

Propiedades

IUPAC Name |

N,N,2-trimethylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-8(5-4-6-9-8)7(11)10(2)3;/h9H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFSKYNQTSJLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.